5-cyclopropyl-1-propyl-1H-pyrazol-3-amine

Physicochemical Property Analysis Lipophilicity ADME Prediction

5-cyclopropyl-1-propyl-1H-pyrazol-3-amine (CAS 1172943-41-7) is a substituted aminopyrazole building block with a molecular formula of C9H15N3 and a molecular weight of 165.24 g/mol. It is commercially available with a typical purity of 97% from various chemical suppliers.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 1172943-41-7
Cat. No. B3216827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-1-propyl-1H-pyrazol-3-amine
CAS1172943-41-7
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCCCN1C(=CC(=N1)N)C2CC2
InChIInChI=1S/C9H15N3/c1-2-5-12-8(7-3-4-7)6-9(10)11-12/h6-7H,2-5H2,1H3,(H2,10,11)
InChIKeyDBOVIXRKPIAKAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropyl-1-propyl-1H-pyrazol-3-amine (CAS 1172943-41-7): Procurement-Grade Scaffold for CDK12/13 Inhibitor Development


5-cyclopropyl-1-propyl-1H-pyrazol-3-amine (CAS 1172943-41-7) is a substituted aminopyrazole building block with a molecular formula of C9H15N3 and a molecular weight of 165.24 g/mol . It is commercially available with a typical purity of 97% from various chemical suppliers . This compound is identified as a key structural component within a patented class of substituted 5-cyclopropyl-1H-pyrazol-3-yl-amine derivatives, which are claimed as selective inhibitors of cyclin-dependent kinases 12 and 13 (CDK12/13) [1]. Its specific substitution pattern, featuring both a cyclopropyl group at the 5-position and an n-propyl group at the 1-position, distinguishes it from simpler pyrazole-3-amine cores.

Why 5-Cyclopropyl-1-propyl-1H-pyrazol-3-amine Cannot Be Substituted by Unsubstituted or Singly-Substituted Pyrazole-3-amine Analogs


Generic substitution with simpler aminopyrazoles like 5-cyclopropyl-1H-pyrazol-3-amine or 1-propyl-1H-pyrazol-3-amine is not scientifically equivalent for applications requiring a specific balance of lipophilicity and steric bulk. The combination of both the 5-cyclopropyl and 1-propyl substituents on the pyrazole ring creates a unique physicochemical profile. As detailed in Section 3, the target compound exhibits an ACD/LogP of 1.75 , which is significantly higher than that of either monosubstituted analog. This difference in lipophilicity directly impacts crucial drug-like properties, including membrane permeability and metabolic stability, which are critical for the intended use as a building block in the synthesis of kinase inhibitors, as described in the patent literature [1]. Substituting with a less lipophilic analog would likely alter the pharmacokinetic profile of any resulting lead compound, potentially compromising its development.

Quantitative Evidence for 5-Cyclopropyl-1-propyl-1H-pyrazol-3-amine Differentiation in Procurement


Quantified Lipophilicity Increase Over Unsubstituted and Singly-Substituted Analogs

The target compound's lipophilicity, as measured by predicted partition coefficient (LogP), is higher than that of its closest structural analogs. Compared to 5-cyclopropyl-1H-pyrazol-3-amine (LogP = 1.45) [1] and 1-propyl-1H-pyrazol-3-amine (LogP = 0.62) , 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine has a LogP of 1.75 . This represents a quantifiable increase in lipophilicity, a key determinant of membrane permeability and pharmacokinetic behavior in drug discovery.

Physicochemical Property Analysis Lipophilicity ADME Prediction

Comparative Hydrogen Bonding Profile and Molecular Flexibility

The target compound has a distinct hydrogen-bonding profile compared to its des-propyl analog. It features 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA) . In contrast, 5-cyclopropyl-1H-pyrazol-3-amine has 2 HBDs and 3 HBAs [1]. The reduction in HBD count for the target compound is due to the N-propyl substitution, which also increases the number of rotatable bonds from 2 to 3 [1]. These differences in molecular descriptors can influence target binding, solubility, and the compound's ability to cross biological membranes.

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Descriptors

Procurement Differentiation: Commercial Availability and Purity Benchmarking

The compound is available from multiple established chemical suppliers with a standard purity of 97% . This level of purity and commercial availability differentiates it from less common analogs that may require custom synthesis. As a procurement benchmark, this ensures a reliable and consistent supply for research and development programs, reducing lead times and variability compared to less-established building blocks.

Chemical Procurement Supply Chain Sourcing Strategy

Primary Research and Development Applications for 5-Cyclopropyl-1-propyl-1H-pyrazol-3-amine


Synthesis of Patent-Protected Selective CDK12/13 Kinase Inhibitors

This compound is a key building block for synthesizing a class of substituted 5-cyclopropyl-1H-pyrazol-3-yl-amine derivatives claimed in patent WO2020202001A1 as selective CDK12/13 inhibitors [1]. Its specific N-propyl and 5-cyclopropyl substitution pattern is essential for constructing the core scaffold described in the patent. This application is central to cancer research, where CDK12/13 inhibition is being investigated for its therapeutic potential in various tumor types [1].

Medicinal Chemistry Lead Optimization for ADME Property Tuning

Based on its quantified LogP value of 1.75, which is +0.30 units higher than its des-propyl analog [2], this compound is a strategic choice for medicinal chemistry projects aimed at increasing the lipophilicity of a lead series. The higher LogP can be exploited to improve membrane permeability and oral absorption of drug candidates, while the presence of the cyclopropyl group is often used to enhance metabolic stability [3].

Structure-Activity Relationship (SAR) Exploration of Aminopyrazole Scaffolds

The distinct hydrogen bonding profile (1 HBD, 3 HBA) and increased rotatable bond count (3) of this compound, compared to its simpler analogs , make it a valuable tool for systematic SAR studies. Researchers can use this building block to probe the effects of N-alkyl substitution on target binding affinity, selectivity, and physicochemical properties within the aminopyrazole class, providing critical data for rational drug design.

Technical Documentation Hub

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